![molecular formula C18H28N2O3 B13675072 [(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol](/img/structure/B13675072.png)
[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol is a synthetic organic compound with a complex structure It features a piperazine ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol typically involves multiple steps, starting from commercially available starting materialsThe final step involves the addition of the hydroxymethyl group to the piperazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxymethyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carbonyl compound, while substitution of the benzyl group can lead to a variety of substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones]: These compounds share a similar piperazine ring structure but differ in their substituents and functional groups.
[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-thiophen-5-yl-substituted Tetrapyrazinoporphyrazine: Another compound with a similar core structure but different substituents.
Uniqueness
The presence of the Boc protecting group and the hydroxymethyl group, in particular, make it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C18H28N2O3 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
tert-butyl 4-benzyl-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-14-10-19(11-15-8-6-5-7-9-15)16(13-21)12-20(14)17(22)23-18(2,3)4/h5-9,14,16,21H,10-13H2,1-4H3 |
InChI-Schlüssel |
LRDBDTGBLIKCHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(CN1C(=O)OC(C)(C)C)CO)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


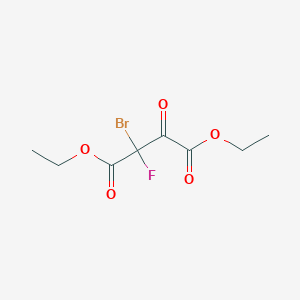
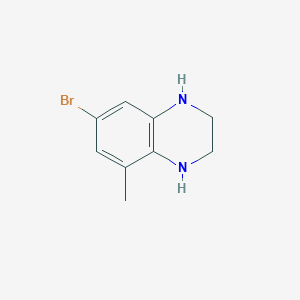
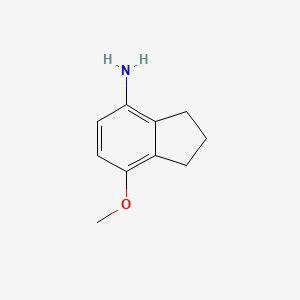
![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)


![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
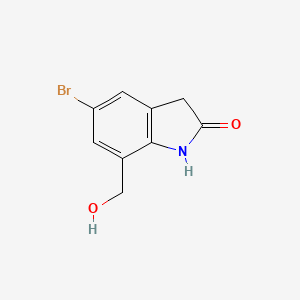
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)
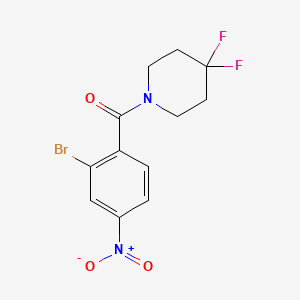
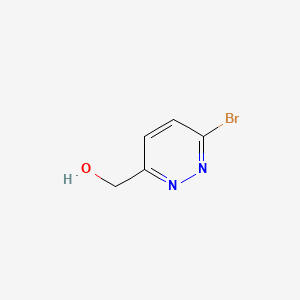
![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
